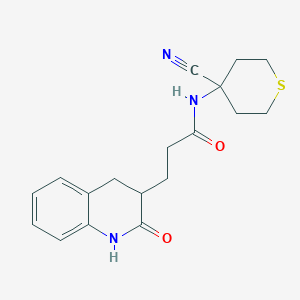

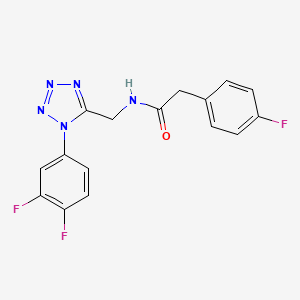

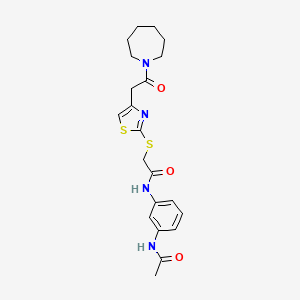

![molecular formula C18H19N3S B2532195 2-(吡啶-3-基甲基硫烷基)-5,6,7,8,9,10-六氢环辛[b]吡啶-3-腈 CAS No. 496804-64-9](/img/structure/B2532195.png)

2-(吡啶-3-基甲基硫烷基)-5,6,7,8,9,10-六氢环辛[b]吡啶-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridine is a privileged nucleus among heterocycles; its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic . The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .

Synthesis Analysis

Pyridine compounds can be synthesized through various methods. For instance, Arthur Hantzsch synthesized pyridine compounds through a multicomponent reaction, starting from a β-ketoester, an aldehyde and ammonia . Another method involves the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .Molecular Structure Analysis

Pyridine compounds present two possible tautomeric forms: the 1H- and 2H-isomers . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .科学研究应用

晶体结构和分子间相互作用

对包括与2-(吡啶-3-基甲基硫烷基)-5,6,7,8,9,10-六氢环辛[b]吡啶-3-腈结构相关的吡啶衍生物的研究,提供了对其晶体结构和分子间相互作用的见解。此类研究阐明了中心哌啶环的扭曲构象、八氢吲哚啉环的半椅构象和吡咯环的扭曲包络构象。赫希菲尔德表面分析和密度泛函理论 (DFT) 计算已用于分析分子间相互作用并优化这些化合物的结构 (Venkateshan 等人,2019 年).

杂环合成

通过多米诺反应探索了吡啶衍生物的化学反应性,从而合成出新的杂环系统。这些反应涉及空间相邻的活性亚甲基、腈和羟基,从而导致连续的分子内环化反应。此类过程对于创建具有潜在治疗应用的复杂分子结构至关重要 (Bondarenko 等人,2016 年).

分子对接研究

对相关吡啶衍生物的分子对接研究已确定了特定酶(如烟酰胺磷酸核糖转移酶 (NAMPT))的潜在抑制剂。这些研究表明,吡啶衍生物可以增加 NAMPT 表达细胞和肿瘤对凋亡的敏感性,表明它们在癌症治疗中具有作为治疗剂的潜力 (Venkateshan 等人,2019 年).

转移氢化催化剂

对吡啶衍生物的催化性能的研究导致了用于转移氢化的水溶性配合物的开发。已证明这些配合物在使用甘油作为氢供体的水中对羰基化合物的催化转移氢化是有效的。这突出了吡啶衍生物在催化中的潜力,特别是在环保的化学过程中 (Prakash 等人,2014 年).

作用机制

属性

IUPAC Name |

2-(pyridin-3-ylmethylsulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3S/c19-11-16-10-15-7-3-1-2-4-8-17(15)21-18(16)22-13-14-6-5-9-20-12-14/h5-6,9-10,12H,1-4,7-8,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDUTYLELGTSPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2=NC(=C(C=C2CC1)C#N)SCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B2532112.png)

![N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide](/img/structure/B2532122.png)

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylmethanesulfonamide](/img/structure/B2532127.png)

![N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2532132.png)

![N-cyano-3-ethyl-N-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline](/img/structure/B2532135.png)